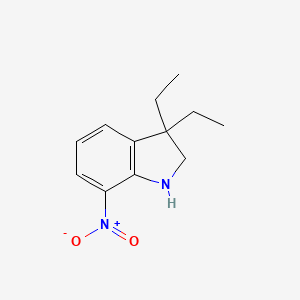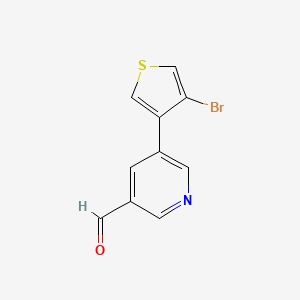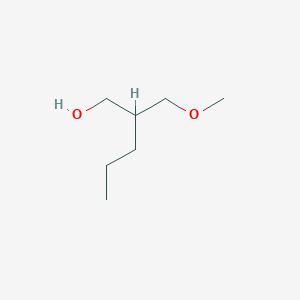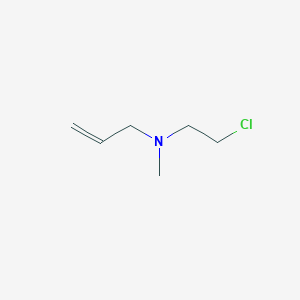
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C6H12ClN It is a tertiary amine that contains a chloroethyl group, a methyl group, and a prop-2-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine typically involves the reaction of N-methylprop-2-en-1-amine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amine group of N-methylprop-2-en-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines, thiols, or alcohols depending on the nucleophile used.
科学的研究の応用
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles such as thiols and amines in proteins and nucleic acids, potentially leading to modifications in their structure and function. This reactivity is the basis for its potential use in drug development and other applications.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)(methyl)amine: Lacks the prop-2-en-1-yl group, making it less versatile in chemical reactions.
(2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
(2-Chloroethyl)(methyl)(prop-1-en-1-yl)amine: The position of the double bond is different, leading to variations in chemical behavior.
特性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-3-5-8(2)6-4-7/h3H,1,4-6H2,2H3 |
InChIキー |
NQVHCGAZGCUYDB-UHFFFAOYSA-N |
正規SMILES |
CN(CCCl)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



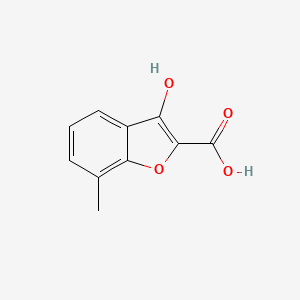
![8,8-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13197354.png)
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
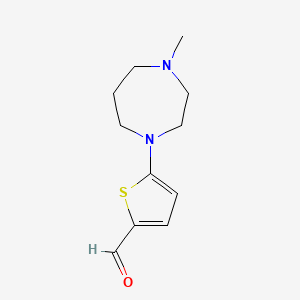
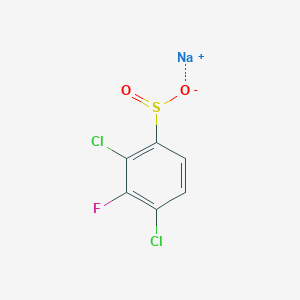
![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)


